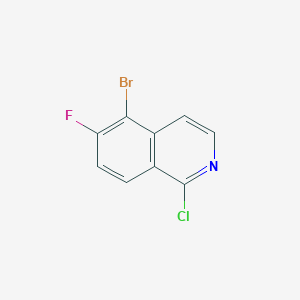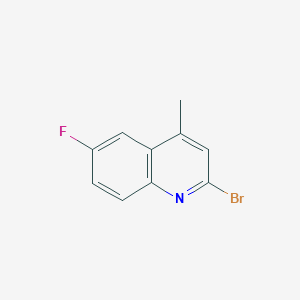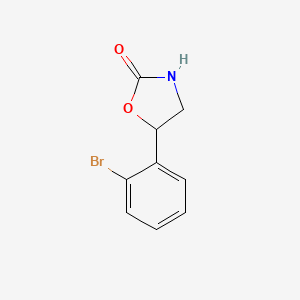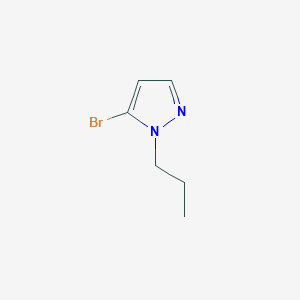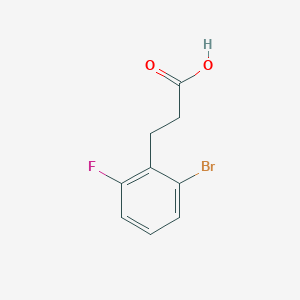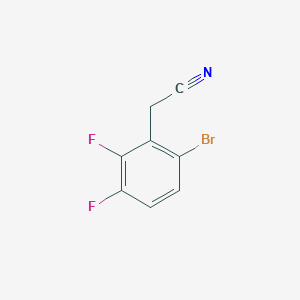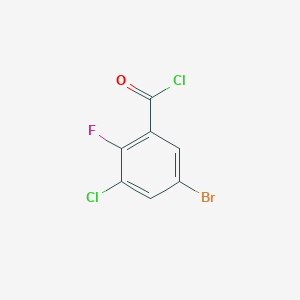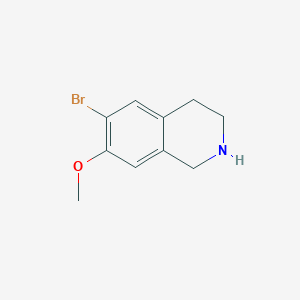
6-ブロモ-7-メトキシ-1,2,3,4-テトラヒドロイソキノリン
説明
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.12 . This compound is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline and similar compounds has been described in the literature . The process typically involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen .Molecular Structure Analysis
The molecular structure of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 7th position of the tetrahydroisoquinoline ring . The InChI code for this compound is 1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 .科学的研究の応用
C(1)官能基化のための多成分反応
1,2,3,4-テトラヒドロイソキノリンは、さまざまな天然物や治療リード化合物の重要な構造モチーフです . これは、C(1)官能基化のための多成分反応で使用されてきました . これらの反応は、イミニウム中間体の異性化を含みます .
アルカロイドの前駆体
1,2,3,4-テトラヒドロイソキノリンのC(1)置換誘導体は、多様な生物学的活性を示すさまざまなアルカロイドの前駆体として機能します .
抗神経炎症薬
N-ベンジル1,2,3,4-テトラヒドロイソキノリンは、抗神経炎症薬として機能することが知られています .
不斉触媒
1,2,3,4-テトラヒドロイソキノリン誘導体は、キラル骨格として不斉触媒に幅広く応用されています .
感染性病原体に対する生物学的活性
1,2,3,4-テトラヒドロイソキノリン系天然および合成化合物は、さまざまな感染性病原体に対してさまざまな生物学的活性を示します .
神経変性疾患
1,2,3,4-テトラヒドロイソキノリン系化合物は、神経変性疾患の治療に潜在的な可能性を示しています .
医薬品中間体
6-ブロモ-7-メトキシ-1,2,3,4-テトラヒドロイソキノリンは、医薬品中間体として使用されます .
DNAジャイレースの阻害
1,2,3,4-テトラヒドロイソキノリンから合成できる4-キノロン誘導体は、酵素DNAジャイレースを阻害するために使用されます . これらの誘導体は、さまざまなDNA関連プロセスにおいて優れた抗菌特性を有しています .
作用機序
Target of Action
This compound is a derivative of tetrahydroisoquinoline, which is a structural motif of various natural products and therapeutic lead compounds
Mode of Action
Tetrahydroisoquinolines are known to interact with their targets through various mechanisms, often involving the formation of an iminium intermediate . The bromo and methoxy substituents on the tetrahydroisoquinoline backbone may influence its binding affinity and selectivity for its targets.
Biochemical Pathways
Tetrahydroisoquinolines are precursors for various alkaloids displaying multifarious biological activities . The compound’s effects on biochemical pathways would likely depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s molecular weight is 242.12 , which is within the range generally favorable for oral bioavailability.
Action Environment
The action of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a refrigerator . Other factors, such as pH and the presence of other molecules, could also influence its action and efficacy.
生化学分析
Biochemical Properties
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). By inhibiting MAO, 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline can affect the levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function .
Cellular Effects
The effects of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors and enzymes. For instance, this compound can bind to the active site of MAO, leading to enzyme inhibition. This binding interaction prevents the breakdown of neurotransmitters, resulting in increased levels of these molecules in the synaptic cleft. Additionally, 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as neuroprotection and mood enhancement. At higher doses, it can induce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in certain tissues, such as the brain and liver. Transporters like P-glycoprotein may facilitate its movement across the blood-brain barrier, affecting its central nervous system activity. The distribution of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline can also be influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. In the mitochondria, it may affect energy metabolism and oxidative stress responses. In the nucleus, it can influence gene expression by interacting with chromatin and transcriptional machinery .
特性
IUPAC Name |
6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXJWSXOYAVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



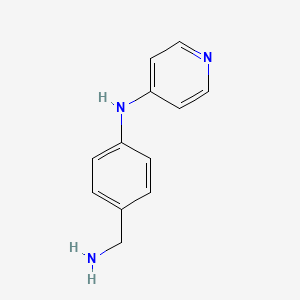

![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)
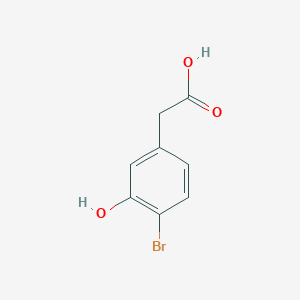
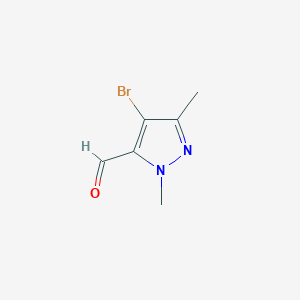
![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)
